molecular formula C17H20N2 B14574152 N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline CAS No. 61205-75-2

N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline

Cat. No.: B14574152
CAS No.: 61205-75-2
M. Wt: 252.35 g/mol
InChI Key: LEVZTPOFYRMZQH-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group attached to an imine functional group, which is further substituted with diethyl groups

Properties

CAS No.

61205-75-2

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N-diethyl-2-(phenyliminomethyl)aniline

InChI

InChI=1S/C17H20N2/c1-3-19(4-2)17-13-9-8-10-15(17)14-18-16-11-6-5-7-12-16/h5-14H,3-4H2,1-2H3

InChI Key

LEVZTPOFYRMZQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1C=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline typically involves the condensation of aniline derivatives with aldehydes or ketones. One common method is the reaction of N,N-diethylaniline with benzaldehyde under acidic or basic conditions to form the imine product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylaniline: Lacks the imine group, making it less reactive in certain chemical reactions.

    Aniline: The parent compound with no alkyl substitutions

Uniqueness

N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to the presence of both diethyl and imine groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .

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